(S)-Fluoxetine-d5 Hydrochloride

Beschreibung

BenchChem offers high-quality (S)-Fluoxetine-d5 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Fluoxetine-d5 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3S)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1/i2D,3D,4D,5D,6D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-XQGDNJOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (S)-Fluoxetine-d5 Hydrochloride Physical Properties & Bioanalytical Applications

[1]

Executive Summary

(S)-Fluoxetine-d5 Hydrochloride is the stable isotope-labeled, enantiopure form of the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[1] It serves as the "Gold Standard" Internal Standard (IS) for the quantification of (S)-fluoxetine in complex biological matrices.[1]

In high-precision pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the use of a racemic IS for a chiral analyte can introduce subtle errors due to enantioselective matrix effects or chromatographic separation.[1] (S)-Fluoxetine-d5 HCl eliminates these variables, providing identical physicochemical behavior to the analyte while maintaining mass-spectral distinctness.[1] This guide details its physical properties, handling protocols, and application in LC-MS/MS workflows.

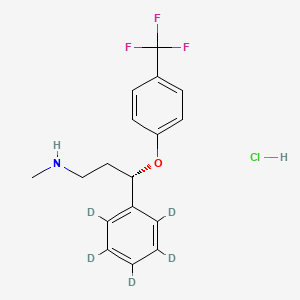

Part 1: Chemical Identity & Structural Analysis[1]

The compound is the hydrochloride salt of (S)-fluoxetine, where the phenyl ring attached to the propyl chain is fully deuterated.[1]

Nomenclature & Identification

| Property | Detail |

| Chemical Name | (S)-N-methyl-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride |

| CAS Number | 1217680-98-2 (Specific to S-enantiomer) Note: 1173020-43-3 refers to the racemic d5-HCl |

| Molecular Formula | C₁₇H₁₃D₅F₃NO[1][2][3][4][5][6][7][8][9][10][11] · HCl |

| Molecular Weight | 350.82 g/mol (Salt) / 314.36 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Chiral Purity | ≥ 99% ee (enantiomeric excess) |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the chiral center and the deuterated phenyl ring.[1][7]

Figure 1: Structural breakdown of (S)-Fluoxetine-d5 HCl, emphasizing the critical (S)-configuration and d5-labeling sites.[1]

Part 2: Physicochemical Profile[1][5]

While isotopic labeling generally has negligible effects on macroscopic physical properties (melting point, solubility), it drastically alters spectroscopic properties (mass, vibrational frequency).[1] The data below synthesizes experimental values for the HCl salt.

Physical Constants

| Property | Value / Range | Contextual Note |

| Appearance | White to off-white crystalline powder | Typical of amine hydrochloride salts.[1] |

| Melting Point | 158 – 160 °C | Consistent with non-deuterated Fluoxetine HCl.[1] |

| Solubility (Water) | ~14 mg/mL | Sparingly soluble; solubility decreases at high pH.[1] |

| Solubility (Organic) | Methanol (>50 mg/mL), DMSO (>30 mg/mL) | Preferred solvents for stock preparation.[1] |

| pKa | 9.8 (Amine) | Basic; exists as a cation at physiological pH.[1] |

| LogP | ~4.05 | Highly lipophilic; requires organic modifier for elution.[1] |

| Hygroscopicity | Moderate | Store in desiccated conditions to prevent caking.[1] |

Spectroscopic Signature (MS & NMR)

The "d5" label provides a +5 Da mass shift, essential for mass spectrometry.[1]

-

Mass Spectrometry (ESI+):

-

Proton NMR (¹H-NMR):

-

The aromatic region (7.0–7.5 ppm) shows reduced integration (loss of 5 protons) compared to the unlabeled standard, confirming the phenyl-d5 substitution.[1]

-

Part 3: Technical Application in Bioanalysis[1]

The Necessity of Chiral Internal Standards

Fluoxetine is a chiral drug marketed as a racemate, but its enantiomers exhibit different pharmacokinetic (PK) profiles.[1] The (S)-enantiomer is metabolized more slowly than the (R)-enantiomer.[1]

When analyzing specific enantiomers, using a racemic deuterated IS can lead to "peak splitting" or subtle retention time shifts in chiral chromatography, causing integration errors.[1] (S)-Fluoxetine-d5 co-elutes perfectly with (S)-Fluoxetine, experiencing the exact same ionization suppression or enhancement from the matrix.[1]

LC-MS/MS Workflow Design

The following flowchart outlines a self-validating extraction protocol using (S)-Fluoxetine-d5 as the IS.

Figure 2: Bioanalytical extraction workflow ensuring matrix-matched quantification.[1][5]

Part 4: Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL primary stock.

-

Weighing: Accurately weigh 1.12 mg of (S)-Fluoxetine-d5 HCl (equivalent to 1.0 mg free base, adjusting for salt factor MW_Salt/MW_Base ≈ 1.116) into a 1.5 mL amber glass vial.

-

Dissolution: Add 1.0 mL of Methanol (LC-MS Grade) .

-

Sonicate: Sonicate for 2 minutes or until no visible particles remain.

-

Storage: Aliquot into 100 µL volumes in cryovials. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Self-Validating System Suitability Test

Before running a sample batch, perform this check to verify isotopic purity and lack of "crosstalk" (unlabeled analyte contributing to IS signal or vice versa).[1]

-

Blank Injection: Inject pure mobile phase.[1] Criteria: No peaks at RT.

-

Zero Sample: Inject Matrix + IS (no analyte). Criteria: Analyte channel (< 20% of LLOQ).

-

ULOQ Sample: Inject Matrix + Analyte (Upper Limit) + No IS. Criteria: IS channel (< 5% of IS response).

Part 5: Handling & Stability[1]

-

Storage: -20°C in a sealed container. Protect from light.[1]

-

Solubility Stability: Solutions in methanol are stable for at least 24 hours at room temperature.[1] Aqueous solutions should be prepared fresh due to potential adsorption to glass/plastic surfaces.[1]

-

Safety: Fluoxetine is a potent SSRI.[1] Handle with gloves, safety glasses, and a dust mask/fume hood to avoid inhalation of the powder.[1]

References

-

LGC Standards. (S)-Fluoxetine-d5 Hydrochloride Product Data. Retrieved from

-

Tocris Bioscience. Fluoxetine-d5 hydrochloride Technical Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62857: Fluoxetine Hydrochloride. Retrieved from [1]

-

Hasnain, M. S., et al. (2016).[1] QbD-Driven Development and Validation of a Bioanalytical LC-MS Method for Quantification of Fluoxetine in Human Plasma. Journal of Chromatographic Science. Retrieved from

-

Bhatta, R. S., et al. (2015).[1][11] Sensitive and high-throughput bioanalysis of fluoxetine and nor-fluoxetine in rabbit and human plasma using SPE-LC-MS/MS. ResearchGate. Retrieved from

Sources

- 1. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Fluoxetine-d5 HCl - CAS - 1173020-43-3 | Axios Research [axios-research.com]

- 4. Fluoxetine-d5 Hydrochloride | CAS No: 1173020-43-3 [aquigenbio.com]

- 5. Fluoxetine Hydrochloride - LKT Labs [lktlabs.com]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. Fluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 8. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. QbD-Driven Development and Validation of a Bioanalytical LC-MS Method for Quantification of Fluoxetine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: SERT Affinity Profiling of (S)-Fluoxetine-d5

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and pharmacologists. It addresses the specific request regarding (S)-Fluoxetine-d5 , framing it within the context of deuterated drug validation and isotopic labeling standards.

Executive Summary: The Deuterium Switch

In modern pharmacotherapy, the "deuterium switch"—replacing protium (

(S)-Fluoxetine-d5 represents a stable isotope-labeled isotopologue of the selective serotonin reuptake inhibitor (SSRI) (S)-fluoxetine. While the primary application of (S)-Fluoxetine-d5 is often as an internal standard for LC-MS/MS quantification, its pharmacological profile is critical for researchers investigating deuterated therapeutic candidates (e.g., to reduce clearance or alter metabolite profiles).

Core Thesis: The substitution of hydrogen with deuterium on the phenyl ring of (S)-fluoxetine exerts a negligible effect on SERT binding affinity (

Molecular Mechanics & Structural Logic

Structural Configuration

(S)-Fluoxetine is the active

-

Chemical Name: (S)-N-methyl-3-(phenyl-d5)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride.[2][3]

-

Isotope Effect: The C-D bond is shorter and stronger (lower zero-point energy) than the C-H bond. This impacts the Kinetic Isotope Effect (KIE) —potentially slowing CYP450-mediated hydroxylation—but has a minimal Equilibrium Isotope Effect (EIE) on receptor binding.

Binding Pocket Compatibility

The serotonin transporter (SERT) central binding site (S1) accommodates the phenyl ring of fluoxetine in a hydrophobic pocket. Because deuterium's van der Waals radius is effectively identical to hydrogen, (S)-Fluoxetine-d5 retains the exact binding pose of its non-deuterated counterpart.

Figure 1: Mechanistic decoupling of pharmacokinetics and pharmacodynamics in deuterated fluoxetine.

Experimental Protocol: SERT Radioligand Binding Assay

To determine the affinity of (S)-Fluoxetine-d5, a competitive radioligand binding assay is the gold standard.[4] This protocol ensures self-validation by using a known reference (non-deuterated (S)-fluoxetine) and a high-affinity radioligand.

Reagents & Materials

-

Membrane Source: HEK-293 cells stably expressing human SERT (hSERT) or rat cortical synaptosomes.

-

Radioligand:

-Citalopram (High selectivity) or-

Concentration: 0.5 – 1.0 nM (Targeting

to minimize ligand depletion).

-

-

Reference Standard: Unlabeled (S)-Fluoxetine HCl.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Note:NaCl is critical. Fluoxetine binding to SERT is sodium- and chloride-dependent. Absence of ions will artificially lower affinity.

-

Workflow Logic (Step-by-Step)

-

Membrane Preparation: Homogenize tissue/cells; centrifuge to isolate membrane fractions.[5] Resuspend in assay buffer.

-

Competition Setup:

-

Total Binding (TB): Membrane + Radioligand + Buffer.

-

Non-Specific Binding (NSB): Membrane + Radioligand + Excess Fluoxetine (10 µM).

-

Experimental Arms: Membrane + Radioligand + Increasing concentrations of (S)-Fluoxetine-d5 (

M to

-

-

Equilibrium Incubation: Incubate for 60 minutes at 25°C. (Equilibrium must be reached for valid

calculation). -

Separation: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Quantification: Liquid scintillation counting (LSC).

Figure 2: Operational workflow for competitive radioligand binding.

Data Analysis & Expected Results

Calculation of

Raw CPM data is converted to specific binding. The

-

: Concentration of radioligand used.[4][5][6][7][8]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> - : Dissociation constant of the radioligand (determined via Saturation Binding).

Comparative Affinity Profile

The following table summarizes the expected affinity profile based on literature values for the non-deuterated forms. (S)-Fluoxetine-d5 is expected to fall within the error margin of the reference.

| Compound | Target | Radioligand | Expected | Selectivity Note |

| (S)-Fluoxetine-d5 | hSERT | 0.8 – 2.0 | Bioequivalent to Reference | |

| (S)-Fluoxetine (Ref) | hSERT | 0.9 – 1.5 | High Affinity | |

| (R)-Fluoxetine | hSERT | 1.0 – 1.5 | Equipotent to (S) at SERT | |

| (S)-Norfluoxetine | hSERT | ~0.5 | Active Metabolite (More Potent) |

Technical Note on Stereochemistry:

While (S)- and (R)-fluoxetine have similar affinities for SERT (

References

-

Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation antidepressants: a comparative review. Biological Psychiatry. Link

-

Wong, D. T., et al. (1995). Reuptake of serotonin, dopamine and norepinephrine by rat brain synaptosomal preparations: effects of fluoxetine and its enantiomers. Drug Development Research. Link

-

Tung, R. (2016). The Development of Deuterium-Containing Drugs. Innovations in Pharmaceutical Technology. Link

-

Gifford Bioscience. Radioligand Binding Assay Protocols (SERT/NET/DAT). Technical Resources. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71316889, (S)-Fluoxetine-d5 Hydrochloride. Link

Sources

- 1. (S)-fluoxetine (CHEBI:86992) [ebi.ac.uk]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. (S)-Fluoxetine-d5 Hydrochloride | C17H19ClF3NO | CID 71316889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assay in Summary_ki [bindingdb.org]

An In-Depth Technical Guide to In Vivo Studies Using (S)-Fluoxetine-d5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the design, execution, and analysis of in vivo studies involving (S)-Fluoxetine-d5 Hydrochloride. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and well-validated research framework.

Introduction: The Rationale for (S)-Fluoxetine-d5 Hydrochloride in In Vivo Research

(S)-Fluoxetine, the more active enantiomer of the widely prescribed antidepressant fluoxetine, selectively inhibits the reuptake of serotonin in the brain, thereby increasing its synaptic availability.[1] This mechanism of action is central to its therapeutic effects in treating major depressive disorder and other psychiatric conditions.[1][2] The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the (S)-fluoxetine molecule to create (S)-Fluoxetine-d5 Hydrochloride offers distinct advantages for in vivo research.

The primary rationale for deuteration in drug development is to strategically alter the metabolic profile of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[3][4] This "kinetic isotope effect" can lead to:

-

Improved Pharmacokinetic Properties: Slower metabolism can result in a longer half-life, increased systemic exposure (AUC), and potentially a more favorable dosing regimen.[5]

-

Reduced Formation of Metabolites: Altering metabolic pathways can decrease the formation of unwanted or pharmacologically active metabolites.[3]

-

Enhanced Safety Profile: By modifying metabolism, deuteration may reduce the potential for adverse drug reactions or toxicities.[4]

(S)-Fluoxetine-d5 Hydrochloride, with five deuterium atoms on the phenyl ring, is primarily utilized in two key in vivo applications: as a superior internal standard for bioanalytical assays and as a potential new chemical entity with an optimized pharmacokinetic profile.

Synthesis of (S)-Fluoxetine-d5 Hydrochloride: A Conceptual Overview

The synthesis of (S)-Fluoxetine-d5 Hydrochloride is a multi-step process that combines enantioselective synthesis with isotopic labeling. While specific proprietary methods may vary, a plausible synthetic route involves the following key stages:

-

Enantioselective Synthesis of the Chiral Core: The synthesis begins with establishing the correct stereochemistry at the chiral center. One reported method for the synthesis of (S)-fluoxetine involves an asymmetric carbonyl-ene reaction to produce a chiral alcohol intermediate with high enantiomeric excess.[6]

-

Introduction of the Deuterated Phenyl Ring: A critical step is the incorporation of the pentadeuterated phenyl group. This is typically achieved by using a deuterated starting material, such as deuterated benzaldehyde, in the initial steps of the synthesis.[7] General methods for the deuteration of aromatic rings often involve catalytic hydrogen-deuterium exchange reactions.[8]

-

Formation of the Ether Linkage and Amination: Subsequent steps involve the formation of the ether linkage and the introduction of the methylamino group to complete the fluoxetine backbone.[9]

-

Salt Formation: The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

The following diagram illustrates a conceptual workflow for the synthesis:

Sources

- 1. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. salamandra.net [salamandra.net]

- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.wilkes.edu [chemistry.wilkes.edu]

Methodological & Application

(S)-Fluoxetine-d5 Hydrochloride in pharmacokinetic drug-drug interaction studies

Application Note & Protocol

Utilizing (S)-Fluoxetine-d5 Hydrochloride for Robust Pharmacokinetic Drug-Drug Interaction Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the application of (S)-Fluoxetine-d5 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) and drug-drug interaction (DDI) studies. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and its active metabolite, norfluoxetine, are potent inhibitors of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3][4] This inhibitory action necessitates careful evaluation of its DDI potential during drug development. The use of a SIL-IS like (S)-Fluoxetine-d5 Hydrochloride is critical for achieving the accuracy and precision required for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present detailed protocols for an in vitro CYP2D6 inhibition assay using human liver microsomes and an in vivo PK DDI study in a rodent model, highlighting the pivotal role of the deuterated standard in ensuring data integrity and regulatory compliance.

Scientific Background and Rationale

Fluoxetine: Metabolism and CYP2D6 Inhibition

Fluoxetine is administered as a racemic mixture of (R)- and (S)-enantiomers. The S-enantiomer is slightly more potent in its primary pharmacological action of serotonin reuptake inhibition.[5] Both enantiomers are extensively metabolized in the liver, primarily by CYP2D6, to form the active metabolite norfluoxetine.[3][6] Both fluoxetine and norfluoxetine are not only substrates but also strong competitive inhibitors of CYP2D6.[2][4] This inhibition is clinically significant as it can lead to elevated plasma concentrations of co-administered drugs that are cleared by CYP2D6, potentially causing adverse effects.[1] The long elimination half-lives of fluoxetine (1-4 days) and norfluoxetine (7-15 days) mean that this inhibition is prolonged, persisting even after discontinuation of the drug.[2][7][8] Therefore, regulatory agencies like the FDA and EMA mandate thorough investigation of DDI potential for new molecular entities that may be co-administered with fluoxetine.[9][10]

The Principle of Isotope Dilution Mass Spectrometry

The gold standard for quantitative bioanalysis is LC-MS/MS coupled with isotope dilution. This technique relies on the addition of a known quantity of a SIL-IS to each sample at the earliest stage of processing.[11]

Why (S)-Fluoxetine-d5 Hydrochloride is an Ideal Internal Standard:

-

Chemical and Physical Equivalence: Deuterated standards are chemically identical to the analyte. They exhibit nearly the same chromatographic retention time, extraction recovery, and ionization efficiency in the mass spectrometer.[12][13] This ensures that any sample-to-sample variability during preparation (e.g., protein precipitation, liquid-liquid extraction) or analysis (e.g., ion suppression from matrix effects) affects the analyte and the IS proportionally.[12][14]

-

Mass Differentiation: The five deuterium atoms give (S)-Fluoxetine-d5 Hydrochloride a mass shift of +5 Da compared to the unlabeled (S)-fluoxetine. This mass difference is easily resolved by a tandem mass spectrometer, allowing for simultaneous but distinct quantification.

-

Accuracy and Precision: By calculating the ratio of the analyte peak area to the IS peak area, the method corrects for experimental variations, leading to superior accuracy and reproducibility.[13][15] The use of a high-purity SIL-IS is recommended by regulatory bodies for bioanalytical method validation.[12]

Application: In Vitro CYP2D6 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of (S)-fluoxetine for CYP2D6-mediated metabolism using a probe substrate.

Objective: To quantify the inhibitory potency of (S)-fluoxetine on CYP2D6 activity in human liver microsomes (HLMs).

Materials and Reagents

| Reagent/Material | Details/Supplier |

| (S)-Fluoxetine Hydrochloride | Reference Standard |

| (S)-Fluoxetine-d5 HCl | Internal Standard (IS) |

| Dextromethorphan | CYP2D6 Probe Substrate[16][17] |

| Dextrorphan-d3 | IS for Dextrorphan |

| Pooled Human Liver Microsomes | HLM, cryopreserved |

| NADPH Regenerating System | (e.g., BD Gentest™) |

| Potassium Phosphate Buffer | 0.1 M, pH 7.4 |

| Acetonitrile (ACN) | LC-MS Grade |

| Methanol (MeOH) | LC-MS Grade |

| Formic Acid | LC-MS Grade |

| 96-well incubation plates | Polypropylene |

Experimental Workflow

Caption: Workflow for the in vitro CYP2D6 inhibition assay.

Step-by-Step Protocol

-

Prepare Solutions:

-

Inhibitor Stock: Prepare a 10 mM stock of (S)-Fluoxetine HCl in methanol. Perform serial dilutions in buffer to achieve final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Substrate Stock: Prepare a 10 mM stock of Dextromethorphan in methanol. Dilute in buffer to a working concentration that yields a final assay concentration near its Km for CYP2D6 (typically 5-10 µM).

-

Internal Standard (IS) Solution: Prepare a solution of ice-cold acetonitrile containing 100 nM Dextrorphan-d3. This will serve as the reaction stop solution.

-

-

Incubation Procedure:

-

In a 96-well plate, add 5 µL of the appropriate (S)-Fluoxetine dilution or vehicle control.

-

Add 85 µL of a pre-warmed master mix containing 0.1 M phosphate buffer (pH 7.4) and human liver microsomes (final concentration ~0.2 mg/mL).

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the metabolic reaction by adding 10 µL of a pre-warmed solution containing the NADPH regenerating system and Dextromethorphan substrate.

-

Incubate for 10 minutes at 37°C with shaking. The incubation time should be within the established linear range for metabolite formation.

-

-

Sample Termination and Processing:

-

Terminate the reaction by adding 100 µL of the ice-cold IS solution (ACN with Dextrorphan-d3).

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the formation of the metabolite, Dextrorphan, relative to its stable isotope-labeled internal standard, Dextrorphan-d3.

-

-

Data Analysis:

-

Calculate the percentage of CYP2D6 activity remaining at each inhibitor concentration relative to the vehicle control.

-

Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Application: In Vivo Pharmacokinetic DDI Study

This protocol outlines a rodent study to assess how (S)-fluoxetine (the perpetrator) affects the pharmacokinetics of a co-administered CYP2D6 substrate (the victim drug).

Objective: To determine the impact of (S)-fluoxetine on the AUC (Area Under the Curve) and Cmax (Maximum Concentration) of a sensitive CYP2D6 probe substrate in rats.

Study Design and Materials

-

Animal Model: Male Sprague-Dawley rats (n=5 per group). The choice of animal model should be justified based on similarities in metabolic pathways to humans.[18][19]

-

Groups:

-

Group 1 (Control): Vehicle + Victim Drug.

-

Group 2 (Treatment): (S)-Fluoxetine + Victim Drug.

-

-

Victim Drug: Dextromethorphan or another sensitive CYP2D6 substrate.[16]

-

Internal Standard: (S)-Fluoxetine-d5 Hydrochloride for the quantification of (S)-fluoxetine. A separate SIL-IS for the victim drug is also required.

-

Matrices: Blood samples collected into K2-EDTA tubes for plasma generation.

Experimental Workflow

Caption: Workflow for the in vivo pharmacokinetic DDI study.

Step-by-Step Protocol

-

Dosing:

-

Administer (S)-fluoxetine (e.g., 10 mg/kg, oral gavage) to the animals in Group 2.

-

After a pre-determined time (e.g., 30-60 minutes), administer the victim drug (e.g., Dextromethorphan, 5 mg/kg, oral gavage) to all animals in both groups.

-

-

Blood Collection:

-

Collect blood samples (~100 µL) via tail vein or other appropriate method at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-victim drug dose).

-

Collect samples into K2-EDTA coated tubes and immediately place on ice.

-

-

Plasma Processing:

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

-

Harvest the plasma supernatant and store frozen at -80°C until analysis.

-

-

Bioanalytical Sample Preparation:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To 25 µL of plasma, add 100 µL of ice-cold acetonitrile containing the internal standards ((S)-Fluoxetine-d5 HCl and the victim drug's SIL-IS) at a fixed concentration.

-

Vortex thoroughly for 5 minutes to precipitate proteins.

-

Centrifuge at 4000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Method and Validation:

-

Develop and validate a bioanalytical method for the simultaneous quantification of the victim drug and (S)-fluoxetine.

-

Validation must be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[20][21][22] Key parameters include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

-

-

Pharmacokinetic Data Analysis:

-

Use the concentration-time data to calculate PK parameters (e.g., Cmax, Tmax, AUC, t½) for the victim drug in both groups using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Calculate the ratio of the mean AUC in the presence of (S)-fluoxetine (Group 2) to the mean AUC in its absence (Group 1). An AUC ratio ≥ 2 is generally considered indicative of a moderate interaction.[17]

-

Bioanalytical Method Parameters

The following table provides example LC-MS/MS parameters. These must be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (S)-Fluoxetine | 310.1 | 148.1 | 15 |

| (S)-Fluoxetine-d5 (IS) | 315.1 | 153.1 | 15 |

| Dextromethorphan | 272.2 | 171.1 | 30 |

| Dextrorphan | 258.2 | 157.1 | 35 |

| Dextrorphan-d3 (IS) | 261.2 | 157.1 | 35 |

Conclusion

The robust evaluation of drug-drug interaction potential is a cornerstone of modern drug development. For a potent CYP2D6 inhibitor like fluoxetine, accurate pharmacokinetic data is paramount. (S)-Fluoxetine-d5 Hydrochloride serves as an indispensable tool, enabling highly accurate and precise quantification through isotope dilution LC-MS/MS. Its use as an internal standard in both in vitro and in vivo DDI studies ensures the generation of high-quality, reliable data that can withstand regulatory scrutiny and inform clinical risk assessment. The protocols outlined herein provide a framework for leveraging this critical reagent to confidently characterize the DDI profile of investigational drugs.

References

-

Caccia, S. (1998). Clinical pharmacokinetics of fluoxetine. Clinical Pharmacokinetics, 34(4), 281-302. [Link]

-

Otton, S. V., Wu, D., Joffe, R. T., Cheung, S. W., & Sellers, E. M. (1993). Inhibition by fluoxetine of cytochrome P450 2D6 activity. Clinical Pharmacology & Therapeutics, 53(4), 401-409. [Link]

-

Rowe, H., Baker, G. B., & Coutts, R. T. (1997). The stereospecific pharmacokinetics and metabolism of fluoxetine. Chirality, 9(3), 299-307. [Link]

-

U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

-

European Medicines Agency. (2012). Guideline on the investigation of drug interactions. (CPMP/EWP/560/95/Rev. 1 Corr. 2**). [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

-

Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research, 27(9), 1772–1787. [Link]

-

U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. [Link]

-

Desta, Z., Kerbusch, T., Soukhova, N., Richard, E., Ko, J. W., & Flockhart, D. A. (1998). Stereoselective metabolism of fluoxetine to norfluoxetine by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 26(11), 1062-1064. [Link]

-

Huddart, R., Lepp, A. J., & Brown, C. D. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Pharmaceutics, 13(2), 159. [Link]

Sources

- 1. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoxetine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. ovid.com [ovid.com]

- 7. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 15. scispace.com [scispace.com]

- 16. A Comprehensive CYP2D6 Drug–Drug–Gene Interaction Network for Application in Precision Dosing and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 18. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 21. youtube.com [youtube.com]

- 22. centerforbiosimilars.com [centerforbiosimilars.com]

Application Note: Dissolution & Handling of (S)-Fluoxetine-d5 Hydrochloride

[1]

Introduction & Scope

(S)-Fluoxetine-d5 Hydrochloride is the deuterium-labeled hydrochloride salt of the (S)-enantiomer of Fluoxetine.[1] It is primarily utilized as an Internal Standard (IS) for LC-MS/MS quantification or in mechanistic studies requiring precise differentiation between exogenous and endogenous metabolic pathways.[1]

Unlike generic Fluoxetine, this compound represents a significant financial and experimental investment. Improper dissolution can lead to isotopic scrambling , precipitation in aqueous media , or concentration errors that propagate through sensitive mass spectrometry or binding assays. This guide prioritizes solubility maximization and isotopic stability .

Key Physicochemical Properties[1][2][3][4]

| Property | Value | Notes |

| Chemical Name | (S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine-d5 HCl | Deuterium typically on the phenyl ring |

| Molecular Weight | 350.82 g/mol | Use this exact value for Molarity calculations |

| Form | White to Off-White Crystalline Solid | Hygroscopic |

| Isotopic Purity | ≥98% Deuterium | Critical for MS background reduction |

| Solubility (DMSO) | ~12.5 – 16 mg/mL | Recommended for Stock |

| Solubility (Ethanol) | ~12.5 mg/mL | Alternative organic stock |

| Solubility (Water/PBS) | ~0.2 – 4 mg/mL | Poor stability; pH dependent |

Solvent Selection Strategy

The choice of solvent dictates the stability of your stock solution. While Fluoxetine HCl is technically water-soluble, aqueous stocks are strongly discouraged for long-term storage due to hydrolysis risks and surface adsorption.[1]

Decision Logic for Solvent Choice

The following logic gate ensures optimal solvent selection based on your downstream application.

Figure 1: Solvent selection decision tree. DMSO is the gold standard for biological stock solutions, while Methanol is preferred for LC-MS injection compatibility.[1]

Detailed Protocol: Preparation of Stock Solution (10 mM)

Objective: Prepare a stable 10 mM Master Stock solution in DMSO. Safety: Wear standard PPE (gloves, lab coat, safety glasses). Handle powder in a fume hood to prevent inhalation.[1]

Materials

-

Anhydrous DMSO (Dimethyl Sulfoxide), Sterile Filtered (Sigma or equivalent)[1]

-

Amber glass vials with Teflon-lined caps (to prevent plasticizer leaching)[1]

-

Vortex mixer

-

Sonicator bath[6]

Step-by-Step Methodology

-

Equilibration: Allow the product vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.

-

Weighing: Accurately weigh 3.51 mg of (S)-Fluoxetine-d5 HCl.

-

Note: If the amount is too small to weigh accurately, dissolve the entire vendor-supplied aliquot (e.g., 5 mg) by adding solvent directly to the vendor vial.

-

-

Calculation:

-

Example for 5 mg:

-

-

Dissolution: Add the calculated volume of Anhydrous DMSO to the vial.

-

Agitation: Vortex vigorously for 30 seconds. If visible particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

QC Check: Solution must be completely clear and colorless.[1]

-

-

Aliquot & Storage:

-

Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C. Stable for >2 years if kept dry.[1]

-

Protocol: Preparation of Working Solutions for In Vitro Assays

Challenge: Fluoxetine is hydrophobic (LogP ~4).[1] Direct dilution into aqueous media can cause "crashing out" (micro-precipitation), leading to erratic data. Solution: Use a Serial Dilution Strategy keeping the organic solvent constant until the final step.

Serial Dilution Workflow

Figure 2: Serial dilution workflow designed to prevent precipitation shock. Intermediate dilutions should remain in DMSO to ensure solubility before the final spike into aqueous media.

Procedure

-

Intermediate Dilution (100x Concentrated):

-

Dilute the 10 mM Master Stock using DMSO to create a 100x concentrate of your final target dose.

-

Example: For a 10 µM final assay concentration, prepare a 1 mM intermediate in DMSO.

-

-

Working Solution Preparation:

-

Dilute the Intermediate solution 1:100 into pre-warmed (37°C) culture media or assay buffer.

-

Vortex immediately upon addition to disperse the compound rapidly.[1]

-

-

Final Application:

-

Add the Working Solution to your cells/assay plate.[1]

-

Final DMSO Concentration: Ensure the final DMSO content is <0.1% (v/v) to avoid solvent toxicity artifacts.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation | Rapid dilution into cold buffer | Warm buffer to 37°C; Dilute stepwise (DMSO -> 50% DMSO -> Buffer). |

| Inconsistent IC50 | Adsorption to plastics | Fluoxetine sticks to some plastics. Use Glass or Low-Binding Polypropylene tips/tubes.[1] |

| Signal Drift (MS) | Deuterium Exchange | Ensure pH is neutral (7.0-7.4). Avoid strong acids/bases which can catalyze H/D exchange at labile sites.[1] |

References

-

Cayman Chemical. (S)-Fluoxetine-d5 (hydrochloride) Product Information.Link[1]

-

Tocris Bioscience. Fluoxetine hydrochloride Solubility Data & Stock Preparation.[1]Link[1]

-

Tatsumi, M., et al. (1997).[5] Pharmacological profile of antidepressants and related compounds at human monoamine transporters.[5][7] European Journal of Pharmacology, 340(2-3), 249-258.[1][5][7] Link

-

ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling.Link

Sources

- 1. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoxetine-d5 D 98atom 1173020-43-3 [sigmaaldrich.com]

- 3. Fluoxetine-D5 hydrochloride CAS#: 1173020-43-3 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. apexbt.com [apexbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application and Protocol Guide for Cell-Based Assays Utilizing (S)-Fluoxetine-d5 Hydrochloride

Introduction: The Strategic Advantage of Deuteration in Fluoxetine Research

(S)-Fluoxetine, the pharmacologically active enantiomer of Fluoxetine, is a widely studied Selective Serotonin Reuptake Inhibitor (SSRI).[1] Its primary mechanism of action involves blocking the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[2][3][4][5][6] In the realm of in vitro cell-based assays, precision and reproducibility are paramount. (S)-Fluoxetine-d5 Hydrochloride, a deuterated analog of (S)-Fluoxetine, offers a significant advantage in this context. The substitution of five hydrogen atoms with deuterium on the phenyl group creates a molecule with a greater mass, making it an ideal internal standard for mass spectrometry-based quantification in various experimental settings.[7][8][9] This stable isotope-labeled compound ensures enhanced accuracy in determining the concentration of the parent compound in biological matrices, a critical factor in pharmacokinetic and metabolic studies.[7][9]

The use of deuterated standards is a well-established strategy to improve the reliability of analytical methods.[10][11][12] Deuteration can also subtly alter the metabolic profile of a drug, potentially leading to a more stable pharmacokinetic profile by reducing the rate of metabolism at the site of deuteration.[13][14] While the primary application of (S)-Fluoxetine-d5 Hydrochloride in the context of this guide is as a tool for robust assay development, its unique properties underscore the importance of stable isotope labeling in modern drug discovery.

This guide provides detailed protocols for a suite of cell-based assays designed to investigate the pharmacological effects of (S)-Fluoxetine, using (S)-Fluoxetine-d5 Hydrochloride as a critical reagent for ensuring data integrity and as the primary test compound for demonstrating these methodologies.

Mechanism of Action: A Visual Overview

Fluoxetine exerts its therapeutic effects by inhibiting the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[2][3][5] The following diagram illustrates this fundamental mechanism.

Caption: Workflow for Serotonin Reuptake Inhibition Assay.

Detailed Protocol

Materials:

-

SERT-expressing cells (e.g., JAR or HEK293-hSERT)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

(S)-Fluoxetine-d5 Hydrochloride

-

[³H]-Serotonin

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Cell Plating: Seed SERT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare a stock solution of (S)-Fluoxetine-d5 Hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions in KRH buffer to achieve the desired concentration range.

-

Assay Initiation:

-

Wash the cell monolayer twice with KRH buffer.

-

Add 25 µL of the diluted (S)-Fluoxetine-d5 Hydrochloride or vehicle control to the appropriate wells.

-

Add 25 µL of KRH buffer for total binding or a saturating concentration of a known SERT inhibitor (e.g., citalopram) for non-specific binding. [15] * Initiate the uptake by adding 25 µL of [³H]-Serotonin diluted in KRH buffer. [15]4. Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a predetermined optimal time (e.g., 60 minutes). [15]5. Termination and Washing: Terminate the assay by aspirating the buffer and washing the cells twice with ice-cold KRH buffer. [15]6. Cell Lysis: Lyse the cells by adding 25 µL of 1% Triton X-100 in KRH buffer and shaking the plate. [15]7. Quantification: Add 150 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter. [15]8. Data Analysis: Calculate the percentage of inhibition for each concentration of (S)-Fluoxetine-d5 Hydrochloride and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

| Parameter | Recommended Range |

| Cell Seeding Density | 5 x 10⁴ - 1 x 10⁵ cells/well |

| (S)-Fluoxetine-d5 HCl Conc. | 10⁻¹⁰ M to 10⁻⁵ M |

| [³H]-Serotonin Conc. | 10-20 nM |

| Incubation Time | 30-60 minutes |

Secondary and Tertiary Functional Assays

Beyond direct inhibition of SERT, the downstream consequences of altered serotonergic signaling can be investigated through various functional assays.

G-Protein Coupled Receptor (GPCR) Activation: GTPγS Binding Assay

Fluoxetine can indirectly affect the activity of serotonin receptors. The GTPγS binding assay is a functional method to measure the activation of G-protein coupled receptors (GPCRs), such as the 5-HT₁A receptor, which is coupled to Gi/o proteins. [16][17][18] Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. [19] Protocol Outline:

-

Prepare cell membranes from cells expressing the serotonin receptor of interest (e.g., 5-HT₁A).

-

Incubate the membranes with varying concentrations of a serotonin agonist in the presence of [³⁵S]GTPγS.

-

To test the effect of (S)-Fluoxetine-d5 Hydrochloride, pre-incubate the cells with it to increase synaptic serotonin, which then acts on the autoreceptors.

-

Separate bound from free [³⁵S]GTPγS via filtration.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

Second Messenger Modulation: cAMP Assay

Activation of Gi/o-coupled serotonin receptors (e.g., 5-HT₁A) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [17][20]Conversely, Gs-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇) stimulate cAMP production. [20] Principle: This assay quantifies changes in intracellular cAMP levels in response to receptor activation. Competitive immunoassays (e.g., HTRF, AlphaScreen) are commonly used for high-throughput screening. [21][22] Protocol Outline:

-

Culture cells expressing the target serotonin receptor.

-

Stimulate the cells with a known agonist in the presence or absence of (S)-Fluoxetine-d5 Hydrochloride. To study Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable level of cAMP that can then be inhibited. [22]3. Lyse the cells and measure cAMP levels using a commercially available kit.

Gene Expression Regulation: CREB Phosphorylation Assay

The cAMP pathway, among others, converges on the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133, a key event in regulating the expression of genes involved in neuronal plasticity and mood. [23][24][25] Principle: This assay measures the level of phosphorylated CREB (pCREB) in cell lysates, typically using an ELISA-based format. [23][26][27] Protocol Outline:

-

Treat cultured neuronal cells with (S)-Fluoxetine-d5 Hydrochloride for a specified duration.

-

Prepare cell lysates.

-

Use a sandwich ELISA kit where a capture antibody binds to total CREB, and a detection antibody, often conjugated to an enzyme, specifically recognizes the phosphorylated form at Ser133. [26]4. Add a substrate to generate a colorimetric or fluorescent signal that is proportional to the amount of pCREB.

Cell Viability and Cytotoxicity Assays

It is crucial to ensure that the observed pharmacological effects are not due to cytotoxicity. Cell viability assays are essential for determining the concentration range at which a compound can be safely tested. [28][29][30][31]

Recommended Assay: Resazurin (AlamarBlue) Assay

Principle: This is a colorimetric assay that measures the metabolic activity of viable cells. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial enzymes in living cells.

Experimental Workflow

Caption: Workflow for Cell Viability (Resazurin) Assay.

Detailed Protocol

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

(S)-Fluoxetine-d5 Hydrochloride

-

Resazurin sodium salt solution

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of (S)-Fluoxetine-d5 Hydrochloride and a vehicle control.

-

Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24 or 48 hours).

-

Reagent Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

-

Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the CC₅₀ value.

| Parameter | Recommended Value |

| Incubation with Compound | 24-48 hours |

| Resazurin Incubation | 1-4 hours |

| Excitation Wavelength | ~560 nm |

| Emission Wavelength | ~590 nm |

Conclusion

(S)-Fluoxetine-d5 Hydrochloride is an invaluable tool for researchers in neuropharmacology and drug discovery. Its use as an internal standard enhances the precision of quantitative analyses, while its identical pharmacological profile to the non-deuterated form allows it to be used as a primary compound in a variety of cell-based assays. The protocols outlined in this guide provide a robust framework for characterizing the activity of (S)-Fluoxetine and other SERT inhibitors, from their primary target engagement to their downstream cellular effects. By employing these self-validating systems, researchers can generate high-quality, reproducible data to advance our understanding of serotonergic signaling and the development of novel therapeutics.

References

-

Wikipedia. Fluoxetine. [Link]

-

Pharmacology of Fluoxetine (Prozac) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 19). YouTube. [Link]

-

Veeprho. Fluoxetine-D5 (HCl) | CAS 1173020-43-3. [Link]

-

PubChem. Fluoxetine. National Institutes of Health. [Link]

-

Axios Research. Fluoxetine-d5 HCl - CAS - 1173020-43-3. [Link]

-

2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). (2018, January 30). YouTube. [Link]

-

MACHEREY-NAGEL. (2020, October 27). Sample preparation and subsequent HPLC analysis of fluoxetine and other antidepressant drugs. [Link]

-

Assay of fluoxetine hydrochloride by titrimetric and HPLC methods. (2025, August 6). ResearchGate. [Link]

-

The Antidepressant Action of Fluoxetine Involves the Inhibition of Dlx5/6 in Cortical GABAergic Neurons through a TrkB-Dependent Pathway. (2024, July 26). PubMed. [Link]

-

StatPearls. (2024, February 28). Fluoxetine. National Center for Biotechnology Information. [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. National Center for Biotechnology Information. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. (2023, June 5). National Center for Biotechnology Information. [Link]

-

Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. National Center for Biotechnology Information. [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). National Center for Biotechnology Information. [Link]

-

Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). ACS Publications. [Link]

-

5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

-

The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (2025, August 10). ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

-

GTPγS Binding Assays. (2012, May 1). National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

Serotonin receptor oligomerization regulates cAMP-based signaling. (2019, August 23). PNAS. [Link]

-

cAMP signaling pathways. (n.d.). ResearchGate. [Link]

-

Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity. (2021, October 4). The Journal of Neuroscience. [Link]

-

What is the protocol for a serotonin release assay?. (2025, August 6). Dr.Oracle. [Link]

-

CREB Phosphorylation and Dephosphorylation: A Ca2+ - and Stimulus Duration–Dependent Switch for Hippocampal Gene Expression. Stanford University. [Link]

-

Creative Bioarray. GTPγS Binding Assay. [Link]

-

Wikipedia. Selective serotonin reuptake inhibitor. [Link]

-

Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. (2017, January 1). PubMed. [Link]

-

Pharmaffiliates. Fluoxetine-d5 Hydrochloride | CAS No : 1173020-43-3. [Link]

-

Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. [Link]

Sources

- 1. Sample preparation and subsequent HPLC analysis of fluoxetine and other antidepressant drugs | MACHEREY-NAGEL [mn-net.com]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Fluoxetine-d5 HCl - CAS - 1173020-43-3 | Axios Research [axios-research.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. salamandra.net [salamandra.net]

- 15. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. journals.biologists.com [journals.biologists.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity | eNeuro [eneuro.org]

- 25. web.stanford.edu [web.stanford.edu]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. revvity.com [revvity.com]

- 28. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. lifesciences.danaher.com [lifesciences.danaher.com]

- 30. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]

- 31. Cell Health Screening Assays for Drug Discovery [promega.jp]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Aqueous Solubility of (S)-Fluoxetine-d5 Hydrochloride

Welcome to the technical support center for (S)-Fluoxetine-d5 Hydrochloride. As Senior Application Scientists, we understand that navigating the physicochemical properties of research compounds is critical for experimental success. This guide is designed to provide you with in-depth, practical solutions and the underlying scientific principles to address solubility challenges with (S)-Fluoxetine-d5 Hydrochloride in aqueous buffers.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the properties of (S)-Fluoxetine-d5 Hydrochloride and the fundamental reasons for its solubility behavior.

Q1: What is (S)-Fluoxetine-d5 Hydrochloride, and why is its aqueous solubility a common issue?

(S)-Fluoxetine-d5 Hydrochloride is the deuterated form of the (S)-enantiomer of Fluoxetine Hydrochloride, a well-known selective serotonin reuptake inhibitor (SSRI).[1][2] The "d5" indicates that five hydrogen atoms on the phenyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is typically used for tracer studies in pharmacokinetic research or as an internal standard in mass spectrometry-based quantitative analyses.[3]

The primary challenge arises from the physicochemical nature of the fluoxetine molecule itself. It is a lipophilic, or "fat-loving," compound, which means it prefers non-polar environments over water-based (aqueous) ones.[4] While it is formulated as a hydrochloride salt to improve its handling and initial solubility, it is still classified as a poorly water-soluble drug, especially under neutral or alkaline pH conditions.[5][6] Many biological experiments are conducted in buffers at a physiological pH of ~7.4, a condition where the compound's solubility is significantly reduced, often leading to precipitation and inaccurate results.

Q2: What are the key physicochemical properties of (S)-Fluoxetine-d5 Hydrochloride that I need to consider?

Understanding these properties is the first step in troubleshooting solubility. The properties of the d5 variant are virtually identical to its non-deuterated counterpart for the purposes of solubility planning.

| Property | Value | Significance for Solubility |

| Molecular Weight | ~350.82 g/mol | Essential for calculating molar concentrations.[3][7] |

| Form | Crystalline Solid | The energy of the crystal lattice must be overcome by the solvent for dissolution to occur.[1][8] |

| pKa | ~9.5 - 10.5 | This is the pH at which the compound is 50% in its ionized (protonated) form and 50% in its neutral (free base) form. It is the single most critical parameter for pH-based solubility strategies.[9][10] |

| LogP | ~4.05 | A high LogP value indicates high lipophilicity and inherently low aqueous solubility.[4] |

| Aqueous Solubility | ~10 mM (~3.5 mg/mL) in water; ~0.2 mg/mL in PBS (pH 7.2) for a related compound. | Demonstrates the significant drop in solubility when moving from pure water to a buffered, neutral pH system.[7][8] |

Q3: How does pH fundamentally affect the solubility of this compound?

The solubility of (S)-Fluoxetine-d5 Hydrochloride is critically dependent on pH because it is the salt of a weak base (fluoxetine) and a strong acid (hydrochloric acid). The fluoxetine molecule contains an amine group that can be protonated (gain a hydrogen ion, H⁺).

-

At low pH (acidic conditions, pH < pKa): There is a high concentration of H⁺ ions in the solution. These ions protonate the amine group on the fluoxetine molecule, giving it a positive charge. This charged, or ionized, form is significantly more polar and, therefore, much more soluble in water.

-

At high pH (alkaline conditions, pH > pKa): There is a low concentration of H⁺ ions. The amine group loses its proton and becomes a neutral, uncharged "free base." This form is much less polar and has very low water solubility, causing it to precipitate out of the solution.[9][11][12]

This equilibrium is the key to controlling its solubility.

Caption: pH-dependent equilibrium of (S)-Fluoxetine-d5.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable steps to overcome common solubility problems encountered during experiments.

Issue: My (S)-Fluoxetine-d5 Hydrochloride precipitated after I added it to my neutral buffer (e.g., PBS, pH 7.4).

Causality: You have encountered the pH-dependent solubility limit. At pH 7.4, which is well below the pKa of ~9.5, a significant portion of the compound will be in its soluble, protonated form. However, the equilibrium still allows for enough of the insoluble free base to form and precipitate, especially if you are trying to achieve a concentration above its solubility limit at that specific pH (which for a related compound is quite low, around 0.2 mg/mL).[8]

Solutions: You have three primary strategies to resolve this issue. The best choice depends on your experimental constraints.

-

pH Adjustment: Modify the pH of your buffer.

-

Co-solvency: Use a water-miscible organic solvent to create a stock solution.

-

Complexation: Use a cyclodextrin to encapsulate the molecule.

Protocol 1: Solubility Enhancement via pH Adjustment

This is the most direct method if your experimental system can tolerate a lower pH.

Principle: By lowering the pH of the aqueous buffer to be at least 2-3 units below the compound's pKa, we can ensure that over 99% of the compound remains in its highly soluble, protonated form.

Step-by-Step Methodology:

-

Determine pH Tolerance: First, confirm the lowest pH your cells, proteins, or assay system can tolerate without adverse effects. For many cell lines, a pH down to 6.5-6.8 may be acceptable for short durations.

-

Prepare Acidic Buffer: Prepare your desired buffer (e.g., a phosphate or MES-based buffer) and adjust its pH to the target acidic value (e.g., pH 5.0, 6.0, or 6.5) using a sterile acid solution like HCl.

-

Dissolution: Directly weigh and dissolve the (S)-Fluoxetine-d5 Hydrochloride powder into the final volume of your pH-adjusted buffer. Start with a low concentration and gradually increase.

-

Stirring/Vortexing: Aid dissolution by gentle vortexing or stirring. Mild warming (to 37°C) can also be used but be cautious of potential compound degradation with prolonged heat.

-

Final Check: After the compound is fully dissolved, re-check the pH of the final solution. The addition of the hydrochloride salt should not significantly alter the pH of a well-buffered system, but it is good practice to verify.

Self-Validation:

-

Visually inspect the solution for any cloudiness or particulate matter against a dark background. A clear solution indicates successful dissolution.

-

If preparing for cellular assays, always include a "vehicle control" using the same acidic buffer without the compound to account for any effects of the pH itself.

Protocol 2: Solubility Enhancement via Co-solvency

This is the most common method for preparing high-concentration stock solutions for subsequent dilution.

Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[13][14][15]

Step-by-Step Methodology:

-

Select a Co-solvent: Choose a biocompatible co-solvent. Dimethyl sulfoxide (DMSO) and Ethanol are the most common choices for in vitro work.

| Co-Solvent | Typical Starting Stock Concentration | Notes |

| DMSO | 10-50 mM | Highly effective solubilizer. Can be toxic to cells, typically kept at <0.5% v/v in final culture media.[8] |

| Ethanol | 10-50 mM | Good biocompatibility. Can also have effects on cells, often kept at <1% v/v in the final media.[8] |

| Propylene Glycol | Lower | Often used in in vivo formulations.[14] |

-

Prepare High-Concentration Stock: Weigh the (S)-Fluoxetine-d5 Hydrochloride powder and dissolve it in a small, precise volume of your chosen co-solvent (e.g., dissolve 3.51 mg in 100 µL of DMSO to make a 100 mM stock). Vortex thoroughly.

-

Dilution into Aqueous Buffer: Perform a serial dilution of your stock solution into your final aqueous buffer (e.g., PBS, pH 7.4). Crucially, add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out as it hits the aqueous environment.

-

Final Concentration Check: Ensure the final concentration of the co-solvent in your working solution is below the tolerance limit for your experiment (e.g., <0.5% DMSO).

Self-Validation:

-

After each dilution step, visually inspect for any signs of precipitation (a "snow globe" effect). If precipitation occurs, your final concentration is too high for that co-solvent percentage. You may need to lower the final compound concentration or slightly increase the co-solvent percentage (if your system allows).

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

This is an advanced technique useful for reducing co-solvent exposure or for in vivo formulations.

Principle: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The lipophilic fluoxetine molecule can enter the hydrophobic core, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[16][17] Studies have specifically shown that complexation of fluoxetine with γ-cyclodextrin or HP-β-cyclodextrin increases its bioavailability.[16][18][19][20]

Step-by-Step Methodology:

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good biocompatibility.

-

Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution in PBS, pH 7.4).

-

Add Compound: Add the (S)-Fluoxetine-d5 Hydrochloride powder directly to the cyclodextrin solution.

-

Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should clarify as the complex forms.

-

Sterile Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any non-complexed aggregates and ensure sterility.

Self-Validation:

-

A successful complexation will result in a clear, particle-free solution at a concentration that would have otherwise precipitated in the buffer alone.

-

For formal development, a phase solubility study would be conducted to determine the optimal ratio of drug to cyclodextrin.[17]

Part 3: Advanced Strategies & Decision Making

Q: Can I combine these techniques?

Yes. Combining techniques can be highly effective. For instance, you can prepare a stock solution in a co-solvent and dilute it into a buffer that is both pH-adjusted and contains a cyclodextrin.[13] This multi-pronged approach is often used to achieve very high, stable concentrations of poorly soluble compounds.

Q: What are the potential downsides of each method?

-

pH Adjustment: May be incompatible with biological systems that are sensitive to pH changes.

-

Co-solvents: Can introduce artifacts or toxicity into cellular or enzymatic assays. Always run a vehicle control. Uncontrolled precipitation can occur upon dilution if not performed carefully.[13]

-

Cyclodextrins: Can be expensive. They are large molecules and may not be suitable for all applications. There is a limit to how much drug they can solubilize.

Decision-Making Workflow

This workflow can help you select the most appropriate solubilization strategy for your specific needs.

Sources

- 1. Fluoxetinehydrochloride, solid, 56296-78-7, Sigma-Aldrich [sigmaaldrich.com]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. rndsystems.com [rndsystems.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. Fluoxétine — Wikipédia [fr.wikipedia.org]

- 11. "pH Effects on the Sorption of Fluoxetine and Sulfamethoxazole by Three" by James D. Schneider [digitalcommons.usu.edu]

- 12. Assessing pH-dependent toxicity of fluoxetine in embryonic zebrafish using mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. wisdomlib.org [wisdomlib.org]

- 15. Cosolvent - Wikipedia [en.wikipedia.org]

- 16. Cyclodextrin-Based Drug Delivery Systems for Depression: Improving Antidepressant Bioavailability and Targeted Central Nervous System Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The inclusion of fluoxetine into gamma-cyclodextrin increases its bioavailability: behavioral, electrophysiological and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Fluoxetine Extraction from Biological Matrices

Welcome to the technical support center for fluoxetine extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting fluoxetine and its primary metabolite, norfluoxetine, from various biological matrices. Here, we move beyond simple protocols to explain the underlying principles of successful extraction, helping you troubleshoot common issues and optimize your analytical methods.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions encountered during fluoxetine extraction:

Q1: My fluoxetine recovery is low. What is the most likely cause?

Low recovery can stem from several factors, but the most common culprit is incorrect pH during extraction. Fluoxetine is a basic compound with a pKa of approximately 10.05.[1][2] To ensure it is in its neutral, more extractable form, the pH of the sample should be adjusted to be significantly above its pKa. A pH of 11 is often recommended for optimal extraction into an organic solvent.[1][3]

Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

Matrix effects, where components of the biological sample interfere with the ionization of the analyte, are a common challenge.[4] To address this, consider the following:

-

Improve Sample Cleanup: Incorporate a more rigorous cleanup step, such as dispersive solid-phase extraction (d-SPE) used in QuEChERS methods, to remove interfering substances like lipids and proteins.[5]

-

Use a Different Extraction Technique: If you are using protein precipitation, which is known for less effective cleanup, switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix effects.[6][7]

-

Employ a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., fluoxetine-d5) will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[8]

Q3: How should I store my biological samples to ensure fluoxetine stability?

Fluoxetine stability is highly dependent on storage temperature. Studies have shown that fluoxetine is stable in plasma and other biological materials when stored at -20°C.[9][10] Significant degradation can occur at room temperature.[9][11] Therefore, it is crucial to freeze samples at -20°C or lower as soon as possible after collection and until analysis.

Q4: Can I use the same extraction protocol for different biological matrices like blood, urine, and hair?

While the core principles of extraction remain the same, the protocol often needs to be adapted for different matrices due to their varying compositions. For instance, hair samples require an initial decontamination and digestion step before extraction.[12][13] Whole blood is more complex than plasma and may require a cell lysis step before proceeding with extraction techniques like QuEChERS.[14] Urine samples may have different pH and salt concentrations that can affect extraction efficiency.[15][16]

In-Depth Troubleshooting Guides

This section provides a more detailed approach to troubleshooting common extraction techniques for fluoxetine.

Guide 1: Liquid-Liquid Extraction (LLE) Troubleshooting

LLE is a classic technique for isolating analytes. However, achieving high, reproducible recovery requires careful optimization.

Problem: Low or Inconsistent Recovery

-

Causality: As a basic drug, fluoxetine's partition coefficient between the aqueous sample and the organic extraction solvent is highly pH-dependent. If the pH is too low, the fluoxetine will be protonated (charged) and remain in the aqueous phase.

-

Solution:

-

pH Adjustment: Ensure the sample pH is adjusted to at least 1.5-2 units above the pKa of fluoxetine (pKa ≈ 10.05). A common practice is to add a small volume of a strong base like sodium hydroxide or ammonium hydroxide to raise the pH to around 11.[3]

-

Solvent Selection: Use a water-immiscible organic solvent that has a good affinity for fluoxetine. Dichloromethane and chloroform have been successfully used.[9][15] A mixture of hexane and iso-amyl alcohol has also been shown to provide good recovery.[17]

-

Emulsion Formation: Emulsions at the solvent interface can trap the analyte and lead to poor recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a gentle mixing technique instead of vigorous vortexing.

-

Problem: Contaminated Extract

-

Causality: Co-extraction of endogenous materials from the biological matrix can interfere with downstream analysis.

-

Solution:

-

Back-Extraction: After the initial extraction into the organic solvent, perform a back-extraction. Add an acidic aqueous solution (e.g., dilute HCl) to the organic phase. The fluoxetine will become protonated and move into the acidic aqueous phase, leaving many of the neutral, interfering compounds behind in the organic phase. You can then re-adjust the pH of the aqueous phase to basic and perform a final extraction into a clean organic solvent.

-

Solvent Polarity: Experiment with less polar organic solvents, as they tend to extract fewer polar interferences.

-

Guide 2: Solid-Phase Extraction (SPE) Troubleshooting

SPE offers cleaner extracts compared to LLE but requires careful method development.

Problem: Analyte Breakthrough (Low Retention on Sorbent)

-

Causality: The analyte passes through the SPE cartridge without being retained, leading to low recovery. This can be due to an inappropriate sorbent, incorrect sample pH, or improper conditioning of the cartridge.

-

Solution:

-

Sorbent Selection: For fluoxetine, a cation-exchange sorbent is often a good choice due to its basic nature. Mixed-mode sorbents (e.g., Oasis MCX) that combine cation-exchange and reversed-phase retention mechanisms are highly effective.[18][19]

-

Sample Pre-treatment: The pH of the sample loaded onto the cartridge is critical. For cation-exchange, the pH should be adjusted to be below the pKa of fluoxetine to ensure it is protonated and can bind to the sorbent.

-

Conditioning and Equilibration: Always follow the manufacturer's instructions for conditioning and equilibrating the SPE cartridge. This ensures the sorbent is properly solvated and ready for sample loading.

-

Problem: Poor Elution (Low Recovery)

-

Causality: The analyte is strongly retained on the sorbent and is not completely eluted.

-

Solution:

-